molecular formula C21H17N3O2S B2767266 Indolin-1-yl(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone CAS No. 1049420-55-4

Indolin-1-yl(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone

Cat. No.: B2767266
CAS No.: 1049420-55-4
M. Wt: 375.45
InChI Key: REFPSQFPEGSYNI-UHFFFAOYSA-N
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Description

Indolin-1-yl(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone is a hybrid heterocyclic compound featuring an imidazo[2,1-b]thiazole core substituted with a 4-methoxyphenyl group at position 6 and an indolin-1-yl methanone moiety at position 3. The 4-methoxyphenyl substituent is a critical pharmacophore, contributing to electronic and steric properties that influence biological activity .

Properties

IUPAC Name

2,3-dihydroindol-1-yl-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c1-26-16-8-6-14(7-9-16)17-12-24-19(13-27-21(24)22-17)20(25)23-11-10-15-4-2-3-5-18(15)23/h2-9,12-13H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFPSQFPEGSYNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indolin-1-yl(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Indole Ring: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Construction of the Imidazole Ring: The imidazole ring is often formed through the Debus-Radziszewski imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or an amine.

    Thiazole Ring Formation: The thiazole ring can be synthesized using the Hantzsch thiazole synthesis, where α-haloketones react with thioamides.

    Final Coupling: The final step involves coupling the indole, imidazole, and thiazole intermediates through a series of condensation reactions, often facilitated by catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the imidazole or thiazole rings, potentially leading to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole, imidazole, and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce dihydroimidazole or dihydrothiazole derivatives.

Scientific Research Applications

Anticancer Activity

The compound has shown promising results in various studies aimed at evaluating its antiproliferative properties against different cancer cell lines.

Case Study: Antiproliferative Activity Against MCF-7 Cells

  • A study evaluated a series of imidazo[2,1-b]thiazole derivatives, including those related to indolin derivatives, for their anticancer activity against the MCF-7 breast cancer cell line. The compounds exhibited varying degrees of inhibition, with some showing significant activity comparable to established chemotherapeutics like Sorafenib. The most effective derivatives had IC50 values ranging from 8.38 µM to 22.80 µM, indicating moderate to high potency against cancer cells .

Table 1: Anticancer Activity of Selected Compounds

Compound IDStructure DescriptionIC50 (µM)Activity Level
6aIndolin derivative23.97Moderate
6bFluoro-substituted11.50High
6in-butyl substituted8.38Very High

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis and other pathogens.

Case Study: Antimycobacterial Activity

  • In vitro studies have demonstrated that derivatives of imidazo[2,1-b]thiazole exhibit significant antimicrobial activity against Mycobacterium tuberculosis H37Rv. Among the synthesized compounds, certain derivatives showed minimum inhibitory concentrations (MICs) as low as 6.25 mg/ml, indicating their potential as effective antimycobacterial agents .

Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis

Compound IDMIC (mg/ml)Activity Level
3e6.25Highly Active
3a12.50Active

Mechanism of Action

The mechanism of action of Indolin-1-yl(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of these proteins. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions, which stabilize the compound-protein complex.

Comparison with Similar Compounds

Structural Classification of Analogs

Structurally related compounds can be categorized based on:

  • Substituents on the imidazo[2,1-b]thiazole core (e.g., 4-methoxyphenyl, 4-bromophenyl, 4-chlorophenyl).
  • Linked moieties (e.g., indolin-2-one, piperazine sulfonyl, hydrazinecarbothioamide).

Key Analogues and Their Properties

Table 1: Structural and Physical Properties of Selected Compounds
Compound Name/ID Substituents (Imidazo[2,1-b]thiazole) Linked Moiety Yield (%) Melting Point (°C) Reference
Compound 7 (Ev2) 4-Methoxyphenyl Indolin-2-one 63 308–310
Compound 9aa (Ev4) 4-Methoxyphenyl Piperazine sulfonyl - -
Compound 3f (Ev5) 4-Bromophenyl Hydrazinecarbothioamide 86 230
Compound 7 (Ev8) 4-Methoxyphenyl Cyclopropyl, indolin-2-one - -
Compound 5h (Ev9) 4-Methoxyphenyl Pyridinyl acetamide 81 108–110

Structure-Activity Relationship (SAR) Trends

4-Methoxyphenyl vs. Halogenated Phenyl Groups :

  • The 4-methoxyphenyl group (electron-donating) in compounds like Ev2-7 and Ev8-7 enhances solubility and tubulin-binding affinity, correlating with potent anti-proliferative activity (GI50 < 1 μM) .
  • Bromo or chloro substituents (electron-withdrawing), as in Ev5-3f and Ev8-14, improve aldose reductase inhibition and cytotoxicity, respectively, likely due to increased electrophilicity .

Impact of Linked Moieties :

  • Indolin-2-one hybrids (Ev2-7, Ev8-7) exhibit dual anti-tubulin and pro-apoptotic effects, attributed to the planar indole ring facilitating microtubule interaction .
  • Piperazine sulfonyl derivatives (Ev4-9aa) may enhance pharmacokinetic properties (e.g., blood-brain barrier penetration) but require further biological evaluation .

Synthetic Yields and Stability :

  • Methoxyphenyl-substituted compounds (Ev2-7: 63%, Ev9-5h: 81%) generally show higher yields compared to bromophenyl analogs (Ev5-3f: 86%), suggesting favorable reaction kinetics for methoxy groups .

Biological Activity

Indolin-1-yl(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

PropertyValue
Common NameThis compound
CAS Number1049420-55-4
Molecular FormulaC21_{21}H17_{17}N3_{3}O2_{2}S
Molecular Weight375.4 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of indoline derivatives with imidazo[2,1-b]thiazole intermediates. For instance, the reaction pathway often includes the formation of a hydrazide bridge that links the indoline moiety with the thiazole structure. This synthetic route is crucial for enhancing biological activity through structural modifications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indolin derivatives, particularly those incorporating imidazo[2,1-b]thiazole units. The compound has been tested against various cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia). The findings are summarized below:

CompoundCell LineIC50_{50} (µM)Activity Description
Indolin derivativeMCF-723.97 ± 0.67Moderate antiproliferative
Indolin derivativeK5628.38 ± 0.62High anticancer activity

The data indicates that certain substitutions on the indoline or thiazole rings significantly enhance anticancer activity. For example, compounds with n-butyl or fluoro substitutions exhibited superior efficacy compared to other derivatives .

The mechanism underlying the anticancer effects of indolin derivatives often involves apoptosis induction in cancer cells. Studies utilizing flow cytometry and mitochondrial membrane potential assays have shown that these compounds can trigger programmed cell death without causing cell cycle arrest .

Case Studies

Case Study 1: MCF-7 Cell Line Evaluation

In a controlled study assessing various indolin derivatives against MCF-7 cells, it was found that compounds with specific substitutions (e.g., n-butyl and fluoro groups) displayed IC50_{50} values significantly lower than standard chemotherapeutics like Sorafenib (IC50_{50} = 7.55 ± 0.40 µM). This suggests a promising lead for further development .

Case Study 2: K562 Leukemia Cells

Another study focused on K562 cells demonstrated that the compound induced apoptosis through mitochondrial pathways. The presence of electron-withdrawing groups was shown to enhance interaction with cellular targets involved in apoptotic signaling .

Q & A

Basic: What are the key synthetic routes for this compound?

The synthesis of Indolin-1-yl(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone involves multi-step reactions. A common approach is the coupling of indole derivatives with functionalized imidazo[2,1-b]thiazole intermediates. For example:

  • Alkylation/Acylation : Reacting indolinone with a brominated or acylated imidazo[2,1-b]thiazole precursor under basic conditions (e.g., diethylamine in CHCl₃ at 0°C) to form the methanone backbone .
  • Purification : Post-reaction, the crude product is purified via silica gel thin-layer chromatography (TLC) or column chromatography, with yields ranging from 40% to 93% depending on substituents .

Basic: Which spectroscopic techniques are critical for characterization?

Key techniques include:

  • ¹H/¹³C NMR : Assign aromatic proton shifts (e.g., δ 7.15–8.57 ppm for indole and thiazole protons) and carbonyl signals (δ ~177 ppm) to confirm regiochemistry .
  • HR-MS : Validate molecular weight (e.g., [M]+ calculated for C₁₈H₁₅N₃O₂S: 337.08) .
  • TLC/HPLC : Monitor reaction progress and assess purity (>95% by HPLC) .

Advanced: How to optimize imidazo[2,1-b]thiazole ring formation?

Optimization strategies include:

  • Catalyst Selection : Use NaH in DMF for deprotonation to enhance nucleophilic attack during cyclization .
  • Temperature Control : Reflux in acetic acid (3–5 hours) to stabilize intermediates and reduce side reactions .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
    Yield improvements from 40% to 75% have been reported by adjusting these parameters .

Advanced: How to resolve spectral data contradictions during structure elucidation?

Contradictions in NMR or MS data can arise from tautomerism or impurities. Mitigation steps:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions (e.g., distinguishing indole H-3 from thiazole protons) .
  • Recrystallization : Remove by-products using DMF/acetic acid mixtures to improve spectral clarity .
  • Isotopic Labeling : Confirm ambiguous carbonyl signals via ¹³C-enriched reagents .

Advanced: What strategies enhance bioactivity in derivatives?

Derivative design focuses on substituent effects:

  • Electron-Donating Groups : Methoxy groups at the 4-position of the phenyl ring enhance metabolic stability .
  • Heterocyclic Modifications : Introducing pyrazole or triazole moieties improves target binding (e.g., kinase inhibition) .
  • Pharmacophore Mapping : Use molecular docking to prioritize derivatives with optimal steric and electronic profiles .

Advanced: How to address low yields in the final coupling step?

Low yields (<50%) often stem from steric hindrance or competing reactions. Solutions:

  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. overnight) and improve regioselectivity .
  • Catalytic Systems : Employ Pd/Cu catalysts for cross-coupling reactions to enhance efficiency .
  • Stepwise Protection : Temporarily protect reactive sites (e.g., indole NH) with acetyl groups to prevent side reactions .

Table 1: Representative NMR Data for Analogous Compounds

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
(1-Methyl-1H-indol-3-yl)(thiazol-2-yl)methanone9.01 (s, 1H, indole H-3), 8.55 (m, 1H), 3.91 (s, CH₃)177.57 (C=O), 170.68 (thiazole C-2)
(1-(4-Methoxybenzyl)-1H-indol-3-yl)(thiazol-2-yl)methanone7.15–7.34 (aromatic H), 5.37 (s, CH₂), 3.77 (s, OCH₃)159.49 (C-OCH₃), 128.32–136.66 (aromatic C)

Key Recommendations for Researchers

  • Prioritize multi-dimensional NMR for unambiguous structural confirmation.
  • Optimize synthetic routes using design of experiments (DoE) to evaluate temperature, solvent, and catalyst interactions.
  • Validate biological activity through target-specific assays (e.g., kinase inhibition) before scaling synthesis.

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